molecular formula C9H6ClFN2O B13205336 2-Chloro-8-fluoro-5-methylquinazolin-4-ol

2-Chloro-8-fluoro-5-methylquinazolin-4-ol

Cat. No.: B13205336
M. Wt: 212.61 g/mol
InChI Key: OTTDVUIBYFMSSC-UHFFFAOYSA-N
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Description

2-Chloro-8-fluoro-5-methylquinazolin-4-ol is a quinazoline derivative with the molecular formula C9H6ClFN2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-fluoro-5-methylquinazolin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the chlorination and fluorination of quinazoline derivatives. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-fluoro-5-methylquinazolin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different halogen atoms .

Scientific Research Applications

2-Chloro-8-fluoro-5-methylquinazolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-8-fluoro-5-methylquinazolin-4-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-8-fluoro-N-methylquinazolin-4-amine
  • 8-Chloro-2-methylquinazolin-4-ol
  • 2-Chloro-5-fluoro-8-methylquinazolin-4-amine

Uniqueness

2-Chloro-8-fluoro-5-methylquinazolin-4-ol is unique due to its specific combination of chlorine, fluorine, and methyl groups on the quinazoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H6ClFN2O

Molecular Weight

212.61 g/mol

IUPAC Name

2-chloro-8-fluoro-5-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H6ClFN2O/c1-4-2-3-5(11)7-6(4)8(14)13-9(10)12-7/h2-3H,1H3,(H,12,13,14)

InChI Key

OTTDVUIBYFMSSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)N=C(NC2=O)Cl

Origin of Product

United States

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